N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

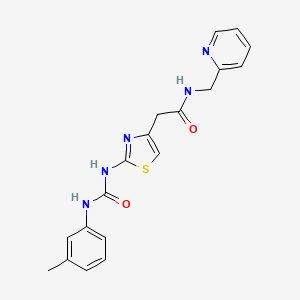

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a urea linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Formation: The m-tolyl isocyanate is reacted with an amine to form the urea linkage. This step typically requires mild heating and a solvent such as dichloromethane.

Coupling with Pyridine Derivative: The final step involves coupling the thiazole-urea intermediate with a pyridine derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

化学反应分析

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions often involve:

-

Ammonia or amine derivatives substituting halogens or other leaving groups.

-

Thiols reacting under basic conditions to form thioether linkages .

Example Reaction:

Thiazole Cl+NH3→Thiazole NH2+HCl

Conditions: Reflux in ethanol, 6–8 hours .

Hydrolysis of Acetamide and Ureido Groups

The acetamide and ureido moieties are susceptible to hydrolysis under acidic or basic conditions:

| Functional Group | Conditions | Products |

|---|---|---|

| Acetamide | 6M HCl, reflux (4–6 hours) | Carboxylic acid + pyridin-2-ylmethylamine |

| Ureido | 2M NaOH, 80°C (2 hours) | Isocyanate intermediate + m-toluidine |

Note: Hydrolysis rates depend on steric hindrance from the m-tolyl and pyridinyl groups.

Cyclization Reactions

The compound’s thiazole and pyridine rings enable cyclization to form fused heterocycles:

-

With thiourea: Forms thiazolo[3,2-a]pyrimidinones via microwave-assisted cyclization .

-

With β-keto esters: Produces thiazolidine derivatives in aqueous medium .

Mechanism:

-

Thia-Michael addition at the α,β-unsaturated carbonyl.

Alkylation and Acylation

The pyridin-2-ylmethyl amine group undergoes alkylation/acylation:

| Reagent | Product | Conditions |

|---|---|---|

| Ethyl bromoacetate | N-alkylated acetamide derivative | DMF, K₂CO₃, 60°C, 12 hours |

| Acetyl chloride | N-acetylated pyridinyl compound | CH₂Cl₂, Et₃N, 0°C → RT |

Oxidation and Reduction

-

Oxidation: The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify aromatic substituents:

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to enzymes (e.g., kinases) involves:

-

Hydrogen bonding between the ureido group and catalytic residues.

-

π-π stacking of the pyridine and thiazole rings with hydrophobic pockets.

科学研究应用

Anticancer Properties

Research indicates that N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer progression:

- Mechanism of Action : The compound is believed to act as a kinase inhibitor, targeting pathways that are crucial for tumor growth and survival. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Cancer Treatment

Given its kinase inhibitory effects, this compound could be explored as part of a combination therapy for treating cancers such as gastrointestinal stromal tumors (GISTs), where c-KIT mutations play a pivotal role . The potential for this compound to overcome resistance mechanisms in cancer cells presents a valuable avenue for research.

Drug Development

The structural features of this compound allow for modifications that could enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile and minimize side effects.

Case Study 1: In Vitro Efficacy Against GIST Cells

A study conducted on GIST cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values were determined to be significantly lower than those observed with standard treatments, suggesting enhanced potency .

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| GIST-T1 | 5.0 | 24 |

| GIST882 | 3.5 | 48 |

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, the compound was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

作用机制

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, while the urea linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

N-(pyridin-2-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of an m-tolyl group.

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

生物活性

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a pyridine ring, a thiazole moiety, and a urea functional group, which are critical for its biological activity. Understanding these components is essential for elucidating its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations indicate that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with benzothiazole and pyridine moieties have demonstrated selective inhibition of procaspase-3, leading to apoptosis in cancer cells such as U937 (human lymphoma) and MCF-7 (breast cancer) cell lines .

The mechanism primarily involves the activation of procaspase-3 to caspase-3, a critical step in the apoptosis pathway. The presence of specific functional groups enhances this activation:

- Benzothiazole moiety : Essential for anticancer activity.

- Pyridine derivatives : Contribute to increased selectivity and potency.

The following table summarizes the caspase-3 activation activities of selected compounds compared to a known activator, PAC-1:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This data illustrates that compounds 8j and 8k are nearly as effective as PAC-1 in activating caspase-3, reinforcing their potential as anticancer agents .

Inhibition of HIF Prolyl Hydroxylases

Another significant aspect of the biological activity of this compound relates to its potential as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Compounds similar to this compound have been shown to inhibit these enzymes, which play a crucial role in cellular responses to hypoxia. By stabilizing HIF, these compounds can promote angiogenesis and improve tissue oxygenation in ischemic conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Key observations include:

- Substituents on the thiazole ring : Variations can significantly affect biological activity.

- Pyridine positioning : The location and nature of substituents on the pyridine ring influence binding affinity and selectivity towards target proteins.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for anticancer activity. The most promising candidates showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating strong anticancer potential .

- PHD Inhibitors : Research on thiazole-based inhibitors demonstrated that modifications at specific positions could enhance potency against PHDs, making these compounds valuable in treating conditions like anemia or cancer where HIF stabilization is beneficial .

属性

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-5-4-7-14(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-15-6-2-3-8-20-15/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARFYBZIXBALTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。